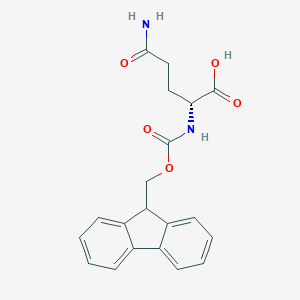

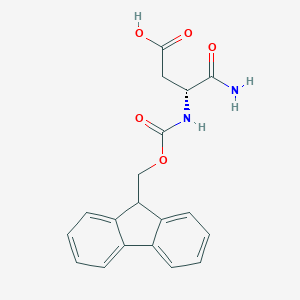

Fmoc-D-asp-NH2

Overview

Description

Fmoc-D-asp-NH2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

Fmoc-Modified Amino Acids and Short Peptides are simple bio-inspired building blocks for the fabrication of functional materials . Fmoc is widely used as a main amine protecting group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis

Fmoc-Asp-NH2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Physical And Chemical Properties Analysis

The empirical formula of this compound is C19H18N2O5. Its CAS Number is 200335-40-6 and its molecular weight is 354.36 .Scientific Research Applications

Cell Culture and Tissue Engineering

Fmoc-D-asp-NH2, along with similar dipeptides, has been utilized in creating hydrogels that mimic the extracellular matrix, supporting cell viability and growth. These hydrogels have been shown to effectively imitate the integrin-binding RGD peptide of fibronectin, facilitating cell culture applications without needing covalent connections between functional groups (Liyanage et al., 2015).

Drug Delivery Systems

In the context of drug delivery, this compound has been involved in the synthesis of oligopeptides aimed at bone targeting. Such peptides, when conjugated with drugs, show selective distribution to the bone, indicating potential for targeted therapy applications, particularly in treating conditions like osteoporosis without the adverse effects typically associated with systemic treatments (Sekido et al., 2001).

Peptide Synthesis and Modifications

The use of this compound in peptide synthesis has been demonstrated to provide advantages, particularly in the synthesis of peptides containing hydrophobic amino acids. Its application can lead to improved yields and purity of the synthesized peptides, overcoming challenges related to the coupling of hydrophobic amino acids (Rovero et al., 2009). Additionally, this derivative plays a role in the development of novel protecting groups that prevent aspartimide formation during peptide synthesis, enhancing the homogeneity and yield of aspartyl-containing peptides (Behrendt et al., 2015).

Environmental and Safety Applications

Beyond biomedical applications, research has explored the use of modified biochar composites for environmental remediation, such as arsenic removal from water. Although not directly involving this compound, this research demonstrates the broader context in which similar chemical modifications are applied to address critical environmental safety issues (Lin et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Fmoc-D-asp-NH2 is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation of covalent bonds during the reaction process .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of ADCs . ADCs are complex molecules designed to selectively deliver cytotoxic agents to specific cells, such as cancer cells . The role of this compound in this process can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its stability and degradation over time. As a base-labile protecting group, the Fmoc group is rapidly removed by base . This property is essential for its role in the synthesis of ADCs .

Dosage Effects in Animal Models

Currently, there is no available information on the dosage effects of this compound in animal models. This is likely due to the fact that this compound is primarily used in vitro for the synthesis of ADCs .

Metabolic Pathways

Given its role in the synthesis of ADCs , it is likely that enzymes or cofactors involved in these processes interact with this compound.

Transport and Distribution

Given its role in the synthesis of ADCs , it is likely that it interacts with various transporters or binding proteins during this process.

Subcellular Localization

Given its role in the synthesis of ADCs , it is likely that it is localized to the areas of the cell where these synthesis processes occur.

properties

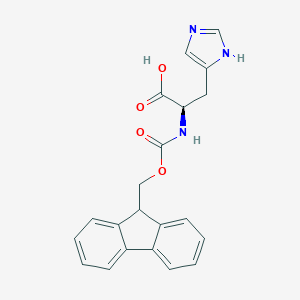

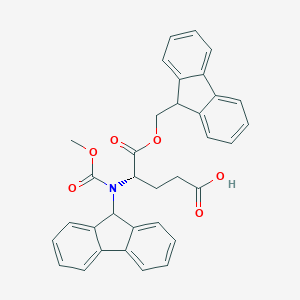

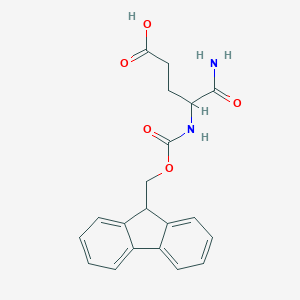

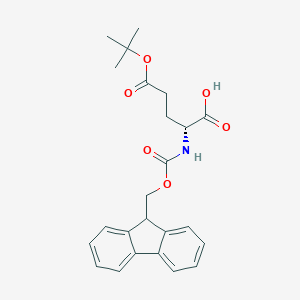

IUPAC Name |

(3R)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMWRHTRSQVJJ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427179 | |

| Record name | Fmoc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200335-41-7 | |

| Record name | Fmoc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 200335-41-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.